molecular formula C27H44O4 B1671533 Gitogenin CAS No. 511-96-6

Gitogenin

Cat. No. B1671533
CAS RN: 511-96-6
M. Wt: 432.6 g/mol
InChI Key: FWCXELAAYFYCSR-RYKNUXCGSA-N
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Description

Gitogenin is a crystalline steroid sapogenin C27H44O4 obtained especially by hydrolysis of gitonin .


Synthesis Analysis

Gitogenin has been identified in the saponins of Achyranthes aspera and Cissus quadrangularis. The separation of filtered plant extracts as well as a mixture of authentic standard saponin samples of Gitogenin was done within 25 minutes .


Molecular Structure Analysis

The molecular formula of Gitogenin is C27H44O4 and its molecular weight is 432.65 . The standard InChI of Gitogenin is InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,22-,23+,24+,25+,26+,27-/m1/s1 .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Gitogenin .

Scientific Research Applications

Cardiovascular Applications

Gitogenin, a steroidal saponin, has shown potential in cardiovascular research, particularly for its blood pressure-lowering effects. A study by (Ul Haq et al., 2021) investigated its impact on mean arterial pressure in rats, demonstrating its potential in treating hypertension. This research highlighted gitogenin's ability to induce vasodilation and its selective action against angiotensin II-induced contractions, suggesting a role in managing cardiovascular disorders.

Genomic Data Visualization

While not directly related to gitogenin's biochemical properties, tools like Gitools, mentioned in (Perez-Llamas & López-Bigas, 2011), assist in genomic data analysis, including studies on compounds like gitogenin. Such tools enable researchers to better understand the genomic implications of various compounds.

Safety And Hazards

Gitogenin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It should only be handled by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,22-,23+,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCXELAAYFYCSR-RYKNUXCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023656
Record name Gitogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gitogenin

CAS RN

511-96-6
Record name Gitogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gitogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gitogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GITOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ZMY8IH51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,760
Citations
T Liu, Y Li, J Sun, G Tian, Z Shi - International Immunopharmacology, 2022 - Elsevier
… In the present study, we for the first time explored the effects of gitogenin (GIT), an important saponin derived from Tribulus longipetalus, on lung cancer progression both in vitro and in …
Number of citations: 5 www.sciencedirect.com
WA Jacobs, JCE Simpson - Journal of the American Chemical …, 1934 - ACS Publications
1424 Communications to the Editor Yol. 5G [ibid., 235, 200 (1897)] accomplished the separa-tion by fractional crystallization ofthe hydro-chlorides. A simplerprocedure has now been …
Number of citations: 10 pubs.acs.org
I Ul Haq, T Khan, T Ahmad, AJ Shah - Clinical and Experimental …, 2021 - Taylor & Francis
Background/objectives: Steroidal saponins are widely distributed in medicinal plants with potential applications in cardiovascular disorders. Gitogenin, a saponin, has not been explored …
Number of citations: 2 www.tandfonline.com
PF Spitzer Jr - 1950 - search.proquest.com
… product obtained from gitogenin (la) prove that gitogenin has been converted to cholestan-2//3-cliacid. Consequently, it follows that the two hydroxyl groups in gitogenin are located at …
Number of citations: 0 search.proquest.com
CR Noller, LH Goodson… - Journal of the American …, 1939 - ACS Publications
… a substance which appears to be identical with gitogenin.” This interest of other workers in … , or from a mixture of the isomeric substances gitogenin and chlorogenin. Further attempts to …
Number of citations: 11 pubs.acs.org
MR Maisashvili, DK Kuchukhidze, VS Kikoladze… - Chemistry of Natural …, 2012 - Springer
… two new glycosides 2 and 3 that were gitogenin derivatives. … acid hydrolysis the aglycon gitogenin. The carbohydrate part … -O-methyl ester of gitogenin. Their carbohydrate parts gave for …
Number of citations: 12 link.springer.com
J Pataki, G Rosenkranz, C Djerassi - Journal of the American …, 1951 - ACS Publications
… Since 22-isoallospirostan-2, 3-diol (III)(gitogenin) is not identical with Via and does not form … Since this irons-glycol proved to be different from gitogenin (III), the latter as well as …
Number of citations: 39 pubs.acs.org
武田健一, 湊均, 島岡有昌 - Chemical and Pharmaceutical Bulletin, 1968 - jlc.jst.go.jp
… gitogenin is oxidized to the 12-oxygenated sapogenins in the hypogeous part of the plant in winter. In order to confirm this assumption, [27- 14 C]-gitogenin … conversion of gitogenin into …
Number of citations: 2 jlc.jst.go.jp
FL Canham, PAS* & Warren - South African Journal of Chemistry, 1920 - journals.co.za
… gitogenin diacetate and the more, soluble digitugenin triacetate. The two acetates were readily hydrolysed to gitogenin … with small quantities of gitogenin showed a melting point of 283. …
Number of citations: 14 journals.co.za
Y Li, Y Zhang, T Guo, H Guan, Y Hao, B Yu - Synthesis, 2006 - thieme-connect.com
(25R)-5a-Spirostan-2a, 3b-diol (gitogenin) 3β-O-[2-O-(α-l-rhamnopyranosyl)-β-d-galactopyranoside](1), a cytotoxic spirostan saponin isolated from the underground parts of Hosta …
Number of citations: 18 www.thieme-connect.com

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